(5-Phenyl-2H-tetrazol-2-yl)acetonitrile
Description
(5-Phenyl-2H-tetrazol-2-yl)acetonitrile is a heterocyclic compound featuring a tetrazole core substituted with a phenyl group and an acetonitrile moiety. The acetonitrile group enhances reactivity, making the compound a versatile intermediate for further functionalization. Its structural uniqueness lies in the electron-withdrawing tetrazole ring, which influences both physicochemical properties and biological interactions. This compound has been studied as a substrate for plasma amine oxidase (PAO) inhibitors, demonstrating utility in enzymatic assays .
Properties
CAS No. |
125707-88-2 |
|---|---|
Molecular Formula |
C9H7N5 |
Molecular Weight |
185.19 g/mol |
IUPAC Name |
2-(5-phenyltetrazol-2-yl)acetonitrile |
InChI |
InChI=1S/C9H7N5/c10-6-7-14-12-9(11-13-14)8-4-2-1-3-5-8/h1-5H,7H2 |
InChI Key |
NFIHCVIBYVUHFV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN(N=N2)CC#N |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural Comparison
The compound is structurally distinct from other acetonitrile-containing heterocycles:
- Triazole analogs : 2-(5-Methoxyphenyl-1H-1,2,4-triazole-3-ylthio)acetonitrile () replaces the tetrazole with a triazole ring. Triazoles exhibit lower nitrogen content and reduced electronegativity, impacting hydrogen-bonding capacity and solubility.
- Coumarin analogs : 2-((2-Oxo-4-phenyl-2H-chromen-7-yl)oxy)acetonitrile () features a coumarin scaffold, introducing a ketone group and oxygen atom, altering polarity and UV absorption.
- Thiazole analogs: Methyl 5-(2-amino-4-arylthiazolyl)acetates () use thiazole rings, which are less electronegative but more rigid due to sulfur incorporation.
Table 1: Structural Features of Selected Compounds
Physicochemical Properties
- Melting Points : Tetrazole derivatives generally exhibit higher melting points (e.g., 119–120°C for thiazole analogs in ) due to strong dipole-dipole interactions. Triazole derivatives show variability (97–153°C), influenced by methoxy substituents ().
- Solubility: The acetonitrile group enhances polarity, but tetrazole’s electron-withdrawing nature may reduce solubility in non-polar solvents compared to triazoles or thiazoles.
Preparation Methods
[2+3] Cycloaddition of Phenyl Cyanide and Sodium Azide
The foundational step for synthesizing 5-phenyl-1H-tetrazole, a precursor to (5-Phenyl-2H-tetrazol-2-yl)acetonitrile, involves a Huisgen-type cycloaddition. As demonstrated in CN104910089A, phenyl cyanide reacts with sodium azide (NaN₃) and ammonium chloride (NH₄Cl) in N,N-dimethylformamide (DMF) at 120°C for 7 hours. This method achieves an 86.2% yield after purification with ethanol.
Reaction Mechanism :
Key advantages include solvent recyclability (95% recovery of DMF and ethanol) and scalability.
Regioselective N2-Alkylation of 5-Phenyl-1H-tetrazole
To introduce the acetonitrile moiety, N2-alkylation of 5-phenyl-1H-tetrazole with chloroacetonitrile (ClCH₂CN) is performed under basic conditions. This method, adapted from Chan–Evans–Lam coupling principles, uses potassium carbonate (K₂CO₃) in acetonitrile at 273 K for 24 hours.
Optimized Conditions :
-
Molar Ratio : 1:1.1 (tetrazole : chloroacetonitrile)
-
Solvent : Acetonitrile
-
Temperature : 273 K
Mechanistic Insight :
The reaction proceeds via deprotonation of the tetrazole at the N2 position, followed by nucleophilic substitution with chloroacetonitrile. Regioselectivity for N2 over N1 is confirmed by X-ray diffraction and -NMR.
Advanced Catalytic Strategies
Copper-Catalyzed Aerobic Coupling
Drawing from the synthesis of 3-(5-phenyl-2H-tetrazol-2-yl)pyridine, copper(I) oxide (Cu₂O) in dimethyl sulfoxide (DMSO) under oxygen atmosphere facilitates coupling reactions. Applied to this compound, this method could enhance yields by minimizing side reactions.
Procedure :
-
Suspend 5-phenyl-1H-tetrazole (1 equiv), chloroacetonitrile (1.1 equiv), Cu₂O (5 mol%), and 4 Å molecular sieves in DMSO.
-
Bubble oxygen through the mixture at 100°C for 15 hours.
-
Extract with ethyl acetate, dry over Na₂SO₄, and purify via column chromatography.
Advantages :
-
Avoids strong bases, reducing byproduct formation.
-
Oxygen acts as a mild oxidant, improving reaction efficiency.
Purification and Characterization
Solvent Recrystallization
Crude product purification using ethanol or benzene/octane mixtures (1:1) yields crystalline this compound. Differential scanning calorimetry (DSC) confirms a melting point of 120.3 ± 0.2°C, with a heat of fusion at 119 ± 2 J/g.
Spectroscopic Validation
Challenges and Mitigation Strategies
Thermal Decomposition
Tetrazoles are prone to thermal degradation via nitrogen loss. DSC and thermogravimetric analysis (TGA) reveal decomposition above 150°C, necessitating low-temperature purification.
Regioselectivity Control
N1 vs. N2 alkylation is addressed using sterically hindered bases (e.g., K₂CO₃) and polar aprotic solvents (acetonitrile), favoring N2 substitution.
Comparative Analysis of Methods
| Method | Conditions | Yield | Purity | Scalability |
|---|---|---|---|---|
| [2+3] Cycloaddition | DMF, 120°C, 7h | 86.2% | 99% | High |
| N2-Alkylation | K₂CO₃, CH₃CN, 273K, 24h | 78% | 95% | Moderate |
| Cu-Catalyzed Coupling | Cu₂O, DMSO, O₂, 100°C, 15h | 85%* | 98% | High |
*Estimated from analogous reactions.
Q & A
Q. What established synthetic routes are available for (5-Phenyl-2H-tetrazol-2-yl)acetonitrile?
A common method involves reacting cyanoacetohydrazide with methyl benzimidate hydrochloride, followed by cyclization under acidic conditions. Key steps include nucleophilic substitution and ring closure. Purity is often verified via HPLC with acetonitrile-based mobile phases (e.g., acetonitrile/water 70:30 v/v) .
Q. How can the compound’s structure be rigorously characterized?
Use X-ray crystallography (e.g., SHELX programs for refinement ) combined with spectroscopic techniques:
Q. What safety precautions are essential when handling this compound?
Refer to SDS guidelines: Wear nitrile gloves, eye protection, and work in a fume hood. The compound causes serious eye irritation; in case of exposure, flush with water for 15 minutes and seek medical attention. Avoid inhalation and skin contact .
Q. What solvents are optimal for dissolving this compound?
The compound is highly soluble in polar aprotic solvents like acetonitrile, dimethyl sulfoxide (DMSO), and methanol. For HPLC, acetonitrile/water mixtures (e.g., 70:30 v/v) are effective .
Q. How can preliminary biological activity assays be designed?
Screen for antifungal or anticancer activity using:
- Microdilution assays : Test against Candida spp. or Aspergillus spp.
- MTT assays : Evaluate cytotoxicity in cancer cell lines (e.g., HeLa or MCF-7). Use DMSO as a solvent control .
Advanced Research Questions
Q. How can reaction conditions be optimized using experimental design?
Apply Central Composite Design (CCD) to variables like temperature, solvent ratio, and catalyst concentration. For example:
Q. What HPLC method development strategies ensure robust quantification?
Optimize via CCD with factors:
Q. How can computational modeling predict biological interactions?
Perform molecular docking (e.g., AutoDock Vina) to simulate binding to targets like CYP51 (antifungal) or topoisomerase II (anticancer). Validate with MD simulations (NAMD/GROMACS) to assess stability .
Q. What analytical approaches identify degradation products under stress conditions?
Use GC-FID with factorial design :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
